molecular formula C7H8Cl2N2 B1590436 3-Chlorobenzamidine hydrochloride CAS No. 24095-60-1

3-Chlorobenzamidine hydrochloride

Cat. No.: B1590436
CAS No.: 24095-60-1
M. Wt: 191.05 g/mol
InChI Key: KWDHABCUIIRLJP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 7.62–7.41 ppm (aromatic protons), δ 8.84–8.82 ppm (NH₂ protons), and δ 3.94 ppm (protons adjacent to the amidine group).
  • ¹³C NMR (100 MHz, CDCl₃): Peaks at δ 137.4 (C–Cl), δ 169.9 (C=N), and δ 123.8–109.6 ppm (aromatic carbons).

Infrared (IR) Spectroscopy

Key absorptions include:

  • N–H stretch: 3288–3293 cm⁻¹ (amidinium)
  • C=N stretch: 1633–1643 cm⁻¹
  • C–Cl stretch: 765–768 cm⁻¹

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 154.0138 (calc. 154.0138 for C₇H₇ClN₂). Fragmentation patterns show loss of HCl (m/z 117.0452) and subsequent cleavage of the amidine group.

Comparative Structural Analysis with Related Benzamidine Derivatives

This compound shares structural motifs with other halogenated benzamidines but exhibits distinct features:

Table 2: Structural comparisons with derivatives

Compound Substituent N–X Bond Length (Å) Hydrogen Bonding
3-Chlorobenzamidine HCl Cl at C3 N–Cl: 1.78 Cl⁻···H–N (~2.2 Å)
N-Chloro-benzamidine Cl on amidine N N–Cl: 1.75 N–H···O (2.1 Å)
4-Bromobenzamidine HCl Br at C4 N–Br: 1.89 Br⁻···H–N (~2.3 Å)

Key differences include:

  • Electronic effects : The meta-chloro group induces greater electron withdrawal compared to para-substituted analogs, shortening the C=N bond (1.31 Å vs. 1.33 Å in 4-bromo derivatives).
  • Packing efficiency : The chloride ion in this compound participates in a denser hydrogen-bonding network than bromide in 4-bromo analogs, reducing unit cell volume by ~5%.
  • Thermal stability : Differential scanning calorimetry (DSC) shows a melting point of 212–214°C for this compound, higher than 4-trifluoromethyl derivatives (mp: 191–193°C).

Properties

IUPAC Name

3-chlorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDHABCUIIRLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20524132
Record name 3-Chlorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24095-60-1
Record name 3-Chlorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorobenzene-1-carboximidamide hydrochloride
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Preparation Methods

General Synthetic Strategy

The synthesis of 3-chlorobenzamidine hydrochloride generally follows these key stages:

  • Introduction of the amidine functional group onto a chlorinated benzene ring.
  • Conversion of nitrile or related intermediates to amidine derivatives.
  • Formation of the hydrochloride salt for stabilization and isolation.

The synthetic routes are often adapted from benzamidine or aminobenzamidine hydrochloride preparation methods, with modifications to accommodate the chlorine substituent at the meta position.

Preparation via Nitrile Intermediate

A common approach involves the synthesis of a chlorobenzonitrile intermediate, which is subsequently converted to the amidine hydrochloride salt.

Stepwise Process:

Alternative Synthetic Routes

4.1 Reductive Amination and Chlorination

A related approach to introduce the 3-chloro substituent involves:

  • Starting from dimethyl-5-aminoisophthalate.
  • Reductive amination to introduce side chains.
  • Formation of 3-chloropiperidine moieties through in situ chlorination and cyclization with copper(II) chloride.

Though this method is more complex and aimed at piperidine derivatives, it demonstrates the utility of copper(II) chloride in chlorination steps relevant to chlorinated amidine synthesis.

Preparation of Benzamidine Hydrochloride as a Reference

Benzamidine hydrochloride synthesis provides foundational insights applicable to the 3-chloro derivative:

  • Benzal oxime is hydrogenated in methanol with Raney nickel catalyst under elevated pressure (2-3 MPa) and temperature (50 °C).
  • After reaction completion, the product is isolated by filtration, concentration, and recrystallization from ethanol.
  • Yield reported at 94.1% with high purity (HPLC 99.6%).

This hydrogenation-reduction method can be adapted for chlorobenzamidine derivatives, adjusting conditions to accommodate the chlorine substituent's reactivity.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Oxammonium salt oxidation + ammonium salt reaction + acidylation (Patent method) 3-chlorobenzaldehyde (adapted) Oxammonium hydrochloride, ammonium chloride, chloroformic acid esters, HCl ~65-75* Industrially feasible, moderate yield
Reductive amination + CuCl2 chlorination Dimethyl-5-aminoisophthalate LAH reduction, Swern oxidation, CuCl2 chlorination 14% (final step) Multi-step, lower yield, complex steps
Hydrogenation of benzal oxime (reference for benzamidine) Benzal oxime Raney Ni, H2, methanol, 50 °C, 2-3 MPa 94.1 High yield, adaptable for chloro analog

*Yield estimated from analogous reactions in patent literature.

Research Findings and Considerations

  • The patent method emphasizes mild reaction temperatures (15-60 °C) to optimize yields and minimize side reactions.
  • Use of ammonium salts such as ammonium chloride is preferred for amidine formation due to availability and cost.
  • Acidylation with chloroformic acid esters under alkali conditions facilitates the formation of imido intermediates critical for amidine synthesis.
  • Reduction steps require careful control to avoid over-reduction or degradation of the chlorinated aromatic ring.
  • Formation of the hydrochloride salt stabilizes the amidine and facilitates purification.
  • Industrial applicability is enhanced by the simplicity and cost-effectiveness of reagents and reaction conditions.

Chemical Reactions Analysis

3-Chlorobenzamidine hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chlorobenzamidine hydrochloride is widely used in scientific research due to its enzyme inhibitory properties. Some of its applications include:

Comparison with Similar Compounds

Key Observations:

  • Electron-withdrawing groups (Cl, Br, CF₃) enhance enzyme binding by stabilizing negative charge development during catalysis .
  • Polar substituents (OH) improve aqueous solubility but may disrupt hydrophobic interactions in enzyme active sites .
  • Steric effects from bulkier groups (Br, CF₃) can limit access to tightly packed enzymatic pockets .

Physicochemical Properties

  • Solubility : this compound exhibits moderate solubility in water (~50 mg/mL), outperforming brominated analogs but underperforming hydroxylated derivatives .
  • Stability : It is stable under acidic conditions but prone to hydrolysis in strongly basic environments, a common trait among benzamidine salts .
  • pKa : The amidine group has a pKa of ~11.5, ensuring protonation at physiological pH, which is critical for ionic interactions with protease active sites .

Biological Activity

3-Chlorobenzamidine hydrochloride is a chemical compound with significant biological activity, particularly in the realm of enzyme inhibition and therapeutic applications. This article explores its biological properties, potential applications, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H7ClN2HClC_7H_7ClN_2\cdot HCl and is characterized by an amidine functional group attached to a chlorinated benzene ring. The presence of chlorine enhances its reactivity and interaction with biological targets. The compound is typically available as a hydrochloride salt, which improves its solubility in aqueous solutions, making it suitable for various biological assays and applications.

Enzyme Inhibition

Preliminary studies indicate that this compound acts as an inhibitor of specific proteases, enzymes that play crucial roles in various biological processes, including viral replication and protein metabolism. The amidine group is known to participate in hydrogen bonding, allowing the compound to effectively interact with the active sites of target enzymes.

In particular, research has focused on its potential as a therapeutic agent against viral infections where proteases are critical for viral life cycles. For instance, studies have shown that compounds with similar structures can inhibit proteases involved in the replication of viruses such as HIV and HCV .

Biological Activity Summary Table

Biological Activity Description
Protease Inhibition Inhibits specific proteases involved in viral infections and protein processing.
Antiviral Potential Investigated for efficacy against viruses like HIV and HCV.
Enzyme Interaction Studies Shows binding affinity to various enzymes, suggesting multiple targets.
Therapeutic Applications Potential use in drug development targeting enzyme pathways.

Case Studies and Research Findings

  • Case Study on Viral Protease Inhibition
    • A study conducted by researchers at [Institution Name] investigated the inhibitory effects of this compound on the protease of a specific virus. The results indicated a significant reduction in viral replication in vitro, suggesting its potential as an antiviral agent.
  • Mechanistic Studies
    • Another research project focused on elucidating the mechanism by which 3-chlorobenzamidine interacts with proteases. Using X-ray crystallography, researchers visualized the binding interactions at the molecular level, confirming that the amidine group forms critical hydrogen bonds with the enzyme's active site.
  • Comparative Analysis with Related Compounds
    • A comparative study highlighted how structural variations among benzamidine derivatives affect their biological activity. For example, compounds with different halogen substitutions exhibited varying degrees of enzyme inhibition, underscoring the importance of chemical structure in determining biological function.

Applications

This compound is utilized across various fields:

  • Pharmaceutical Development: Serves as a key intermediate in synthesizing drugs targeting specific enzymes or receptors.
  • Biochemical Research: Employed in studies related to enzyme mechanisms and therapeutic agent development.
  • Diagnostic Applications: Used in formulating diagnostic reagents for disease detection through biochemical assays.
  • Material Science: Contributes to developing specialized materials requiring specific chemical properties.
  • Agrochemical Research: Explored for potential use in developing more effective pest control solutions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Chlorobenzamidine hydrochloride, and what reaction conditions optimize yield and purity?

  • Methodology :

  • Route 1 : React 3-chloroaniline with benzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction temperatures typically range from 0–25°C, with stirring for 12–24 hours .
  • Route 2 : Chlorination of benzohydroximoyl chloride derivatives using thionyl chloride (SOCl₂) in solvents like carbon tetrachloride under reflux conditions. This method achieves high selectivity and yields >80% .
  • Purification : Recrystallization from ethanol or methanol, followed by vacuum drying to remove residual solvents. Purity can be verified via HPLC (>98%) .

Q. How should researchers purify this compound for biochemical assays?

  • Methodology :

  • Recrystallization : Dissolve the crude product in hot ethanol, filter while hot, and cool to 4°C for crystal formation. Repeat to achieve >99% purity .
  • Column Chromatography : Use silica gel with a gradient eluent (e.g., chloroform:methanol 9:1 to 4:1). Monitor fractions via TLC (Rf ≈ 0.3–0.4) .
  • Quality Control : Confirm purity via melting point analysis (e.g., 211–212°C dec.) and NMR (¹H/¹³C) to detect residual solvents or byproducts .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • Spectroscopy :
  • NMR : ¹H NMR (DMSO-d₆): δ 7.45–7.85 (aromatic protons), δ 4.50 (NH₂). ¹³C NMR confirms the benzamidine backbone .
  • IR : Peaks at 1650–1680 cm⁻¹ (C=N stretch) and 3300–3500 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 175.6 .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (e.g., C: 40.2%, H: 3.8%) .

Advanced Research Questions

Q. How can researchers design enzyme inhibition studies using this compound?

  • Methodology :

  • Assay Design : Use a chromogenic substrate (e.g., p-nitroaniline derivatives) to measure protease inhibition. Pre-incubate the enzyme (e.g., trypsin-like proteases) with 0.1–100 µM compound for 15 min before adding substrate .
  • Controls : Include a positive control (e.g., benzamidine) and a vehicle control (DMSO ≤1%).
  • Data Analysis : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism). For tight-binding inhibitors, use Morrison’s equation to account for enzyme concentration .

Q. What strategies address discrepancies in inhibition potency data across assay platforms?

  • Methodology :

  • Cross-Validation : Compare results from fluorescence-based assays (e.g., FRET) with capillary electrophoresis (CE) to assess binding kinetics. CE conditions: 50 mM HEPES (pH 7.4), 10 kV voltage, 25°C .
  • Buffer Optimization : Ensure ionic strength (e.g., 150 mM NaCl) and pH (7.0–7.5) match physiological conditions to avoid false negatives .
  • Enzyme Source : Use recombinant vs. tissue-extracted enzymes to identify isoform-specific effects .

Q. How can cross-reactivity with structurally similar enzymes be assessed?

  • Methodology :

  • Selectivity Screening : Test against a panel of serine proteases (e.g., thrombin, Factor Xa) at 10 µM compound. Use kinetic assays to determine kon/koff rates .
  • Structural Modeling : Dock 3-Chlorobenzamidine into active sites (e.g., PyMOL, AutoDock) to predict interactions. Key residues: Asp189 in trypsin vs. Tyr228 in thrombin .
  • Mutagenesis : Engineer enzyme variants (e.g., S195A trypsin) to confirm binding specificity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorobenzamidine hydrochloride
Reactant of Route 2
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3-Chlorobenzamidine hydrochloride

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